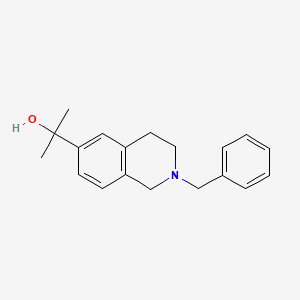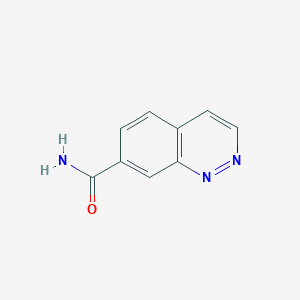
Cinnoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnoline-7-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing two nitrogen atoms. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of hydrazones derived from 2-aminobenzonitriles. This reaction is often catalyzed by acids or bases under controlled conditions . Another approach involves the diazotization of 2-aminobenzonitriles followed by cyclization to form the cinnoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process .
化学反応の分析
Types of Reactions
Cinnoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the cinnoline ring, introducing functional groups that enhance its biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted cinnoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse cinnoline derivatives with varying biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of cinnoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory properties . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
類似化合物との比較
Cinnoline-7-carboxamide can be compared to other similar compounds, such as quinoline, isoquinoline, and phthalazine derivatives. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
List of Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom at position 1.
Isoquinoline: An isomer of quinoline with the nitrogen atom at position 2.
Phthalazine: A bicyclic heterocycle with nitrogen atoms at positions 1 and 2.
特性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
cinnoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-2-1-6-3-4-11-12-8(6)5-7/h1-5H,(H2,10,13) |
InChIキー |
YCUMGECZXGVKAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


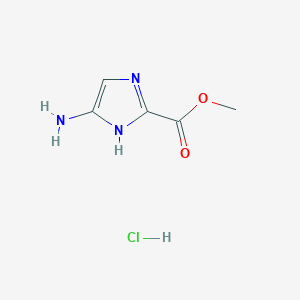
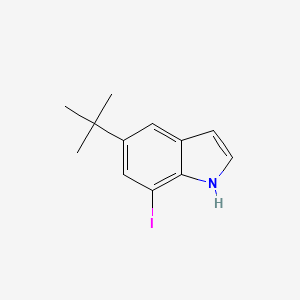
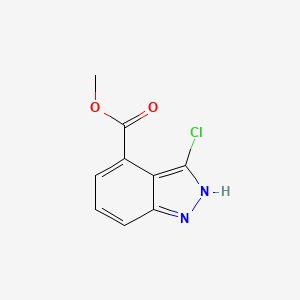
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
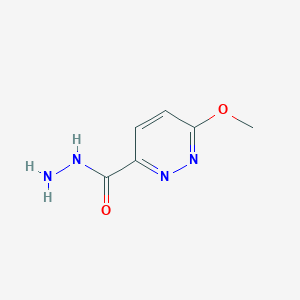
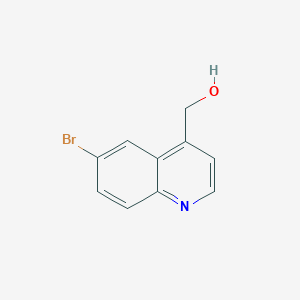
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
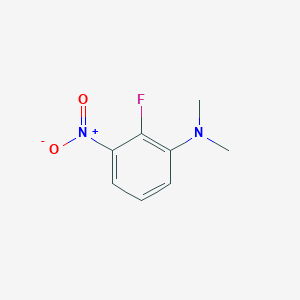
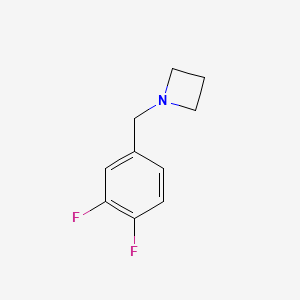
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)


